1-[(Oxan-4-yl)methoxy]isoquinoline
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Overview
Description
1-[(Oxan-4-yl)methoxy]isoquinoline is a compound belonging to the class of isoquinoline derivatives. Isoquinoline is an aromatic heterocyclic organic compound that consists of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(Oxan-4-yl)methoxy]isoquinoline can be achieved through various methods. One common approach involves the use of metal catalysts or catalyst-free processes in water. Traditional methods include the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the cyclization of ortho-alkynylarylaldehydes to form isochromene intermediates, followed by dehydration .
Chemical Reactions Analysis
1-[(Oxan-4-yl)methoxy]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-[(Oxan-4-yl)methoxy]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: They are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Oxan-4-yl)methoxy]isoquinoline involves its interaction with molecular targets such as enzymes and nucleic acids. Isoquinoline derivatives can modulate the stability of polynucleic acids, affecting DNA replication, repair, and transcription processes . These interactions are crucial for their pharmacological effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
1-[(Oxan-4-yl)methoxy]isoquinoline can be compared with other isoquinoline derivatives and similar compounds such as quinoline. While both isoquinoline and quinoline contain a fused ring structure of benzene and pyridine, isoquinoline is known for its weaker basicity and different pharmacological profiles . Similar compounds include:
Quinoline: Known for its antimalarial and antibacterial activities.
Tetrahydroisoquinoline: Exhibits neuroprotective and anti-inflammatory properties.
This compound stands out due to its unique combination of biological activities and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(oxan-4-ylmethoxy)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-4-14-13(3-1)5-8-16-15(14)18-11-12-6-9-17-10-7-12/h1-5,8,12H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXNAACVJPISMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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